
4-(2,2,3,3-Tetrafluoropropoxy)phenol
Overview
Description
4-(2,2,3,3-Tetrafluoropropoxy)phenol is a fluorinated phenolic compound characterized by a phenol core substituted with a 2,2,3,3-tetrafluoropropoxy group. This structure confers unique physicochemical properties, including enhanced lipophilicity, thermal stability, and resistance to metabolic degradation compared to non-fluorinated analogs. The compound is utilized in diverse applications, such as:
- Pharmaceutical intermediates: As seen in fluconazole analogs, where its phenyl variant replaces a styryl group to modulate antifungal activity .
- Solvent extraction systems: Derivatives like Cs-7SB modifier (1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol) improve cesium extraction efficiency and phase stability in nuclear waste processing .
- Polymer precursors: Epoxy derivatives (e.g., 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-propenoxide) serve as reactive intermediates for fluorinated polymers .
Preparation Methods
The synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)phenol typically involves the reaction of phenol with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(2,2,3,3-Tetrafluoropropoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like acetic acid or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
4-(2,2,3,3-Tetrafluoropropoxy)phenol serves as a building block in synthesizing fluorinated polymers and materials with unique properties, including high thermal stability and chemical resistance. Its phenolic structure makes it useful in biochemical assays and as a probe for studying enzyme activities. Researchers are also exploring its potential as a pharmaceutical intermediate and its effects on biological systems.
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals, coatings, and surfactants. The fluorinated nature of this compound imparts desirable properties such as low surface energy and hydrophobicity, making it valuable in these applications.
This compound has demonstrated antimicrobial properties, effectively inhibiting the growth of several bacterial strains by disrupting microbial cell membranes and interfering with metabolic processes.
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
In vitro studies have also shown that this compound can induce apoptosis in cancer cell lines. The proposed mechanism involves activating caspase pathways and generating reactive oxygen species (ROS), contributing to cancer cell death.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: The hydrophobic tetrafluoropropoxy group integrates into lipid membranes, disrupting their integrity.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Oxidative Stress Induction: By generating ROS, the compound can induce oxidative stress in target cells, leading to apoptosis.
Compared to other phenolic compounds with similar structures but fewer fluorine substitutions, this compound shows enhanced biological activity, likely due to the increased electronegativity and steric effects introduced by the fluorine atoms.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
---|---|---|
This compound | Moderate | 25 µM |
Phenol | Low | >100 µM |
4-Fluorophenol | Moderate | 50 µM |
Mechanism of Action
The mechanism of action of 4-(2,2,3,3-Tetrafluoropropoxy)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds and participate in electron transfer reactions, while the tetrafluoropropoxy group can influence the compound’s lipophilicity and membrane permeability. These properties make it a valuable tool in studying enzyme kinetics and receptor-ligand interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Phenolic Derivatives
a) 4-(2,2,3,3-Tetrafluoropropoxy)phenyl vs. Styryl Groups in Fluconazole Analogs
A key structural distinction lies in the replacement of a styryl group with the 4-(2,2,3,3-tetrafluoropropoxy)phenyl moiety in antifungal agents. In contrast, the fluorinated phenyl group increases hydrophobicity and metabolic stability, though biological data for the latter remain unreported .
Property | Styryl Group | 4-(2,2,3,3-Tetrafluoropropoxy)phenyl |
---|---|---|
Electronic Effects | Conjugated π-system | Electron-withdrawing fluorines |
Lipophilicity (LogP) | Moderate | High |
Metabolic Stability | Lower (oxidation-prone) | Higher (C-F bond inertness) |
b) Cs-7SB Modifier vs. Other Solvent Modifiers
The Cs-7SB modifier outperforms traditional modifiers like tri-n-octylamine (TOA) in cesium extraction due to:
- Fluorine-enhanced solubility: The tetrafluoropropoxy group improves compatibility with nonpolar diluents (e.g., Isopar® L).
- Steric effects: The sec-butylphenoxy group prevents aggregate formation, maintaining phase integrity .
Modifier | Extraction Efficiency (Cs⁺) | Phase Stability |
---|---|---|
Cs-7SB | High (~95%) | Excellent |
TOA | Moderate (~70%) | Poor |
Fluorinated vs. Non-Fluorinated Alkylphenols
a) 4-(2,2,3,3-Tetrafluoropropoxy)phenol vs. 4-(Tetramethylbutyl)phenol
Non-fluorinated alkylphenols (e.g., 4-(1,1,3,3-tetramethylbutyl)phenol) exhibit higher volatility and lower chemical stability. Fluorination reduces vapor pressure by ~40% and increases thermal decomposition resistance by >100°C .
Property | 4-(Tetrafluoropropoxy)phenol | 4-(Tetramethylbutyl)phenol |
---|---|---|
Boiling Point | ~250°C | ~200°C |
LogP | 3.8 | 2.5 |
Thermal Stability | Stable to 300°C | Decomposes at 180°C |
b) Epoxy Derivatives
The tetrafluoropropoxy group in 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-propenoxide enhances reactivity in ring-opening polymerizations compared to non-fluorinated epoxides. Fluorine atoms stabilize transition states, accelerating crosslinking .
Fluorinated Benzene Derivatives in Materials Science
4-(2,2,3,3-Tetrafluoropropoxy)-1,2-benzenedicarbonitrile (CAS 121190-46-3) demonstrates superior dielectric properties and UV stability compared to non-fluorinated phthalonitriles, making it ideal for high-performance polymers and liquid crystals .
Biological Activity
4-(2,2,3,3-Tetrafluoropropoxy)phenol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
This compound contains a phenolic ring substituted with a tetrafluoropropoxy group. The presence of fluorine atoms is significant as they can enhance the lipophilicity and biological activity of organic compounds.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various fluorinated compounds, it was found to inhibit the growth of several bacterial strains effectively. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which contribute to cancer cell death.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: The hydrophobic nature of the tetrafluoropropoxy group allows it to integrate into lipid membranes, disrupting their integrity.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Oxidative Stress Induction: By generating ROS, the compound can induce oxidative stress in target cells, leading to apoptosis.
Comparative Analysis
When compared to other phenolic compounds with similar structures but fewer fluorine substitutions, this compound shows enhanced biological activity. This can be attributed to the increased electronegativity and steric effects introduced by the fluorine atoms.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
---|---|---|
This compound | Moderate | 25 µM |
Phenol | Low | >100 µM |
4-Fluorophenol | Moderate | 50 µM |
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-(2,2,3,3-Tetrafluoropropoxy)phenol, and how are structural isomers controlled during synthesis?
- The compound is typically synthesized via nucleophilic substitution reactions between tetrafluoropropanol derivatives and halogenated phenolic precursors. For example, in solvent extraction systems, derivatives like 1-(2,2,3,3-Tetrafluoropropoxy)-3-[4-(sec-butyl)phenoxy]-2-propanol (Cs-7SB modifier) are synthesized under controlled stoichiometry to minimize isomer formation . Structural isomers (e.g., positional differences in substituents) are separated using preparative HPLC with UV detection, as described in stability studies of Cs-7SB modifiers .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Key methods include:
- HPLC-UV : For quantifying purity and detecting degradation products (e.g., column: C18, mobile phase: acetonitrile/water gradient) .
- NMR (¹H/¹⁹F) : To confirm fluorinated alkoxy group integration and positional isomerism .
- FTIR : Identifies functional groups (e.g., C-F stretching at 1150–1250 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
Q. What are the optimal storage conditions to ensure long-term stability of this compound?
- Stability studies on Cs-7SB modifiers indicate a 5-year shelf life when stored in amber glass containers under inert gas (e.g., argon) at 4°C. Degradation is accelerated by exposure to light, moisture, or elevated temperatures, leading to hydrolysis of the tetrafluoropropoxy group . Regular monitoring via HPLC is recommended to detect early degradation .
Advanced Research Questions
Q. How does this compound interact with environmental matrices, and what are its degradation byproducts?
- Fluorinated ethers like this compound are persistent in aquatic systems due to C-F bond stability. Environmental fate studies using LC-HRMS have detected analogous perfluoroether acids (e.g., HFPO-DA) as degradation products, suggesting oxidative cleavage of the propoxy chain . Bioaccumulation potential is inferred from plasma detection of similar PFAS in human biomonitoring studies .
Q. What chromatographic strategies resolve structural isomers of tetrafluoropropoxy-substituted compounds?
- Reverse-phase HPLC with a polar-embedded C18 column (e.g., Waters Atlantis T3) and isocratic elution (acetonitrile/0.1% trifluoroacetic acid) effectively separates positional isomers. For example, the major isomer 1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol elutes earlier than its minor counterpart due to differences in polarity .
Q. How can mechanistic studies elucidate the role of this compound in pharmaceutical intermediates?
- In drug development, derivatives like 3-(2,2,3,3-Tetrafluoropropoxy)benzylamine hydrochloride are studied for polymorphic behavior using X-ray diffraction and thermal analysis (DSC/TGA). For instance, a patented Alzheimer’s drug candidate required polymorph screening to identify the most thermodynamically stable form .
Q. What methodologies quantify degradation kinetics of this compound under oxidative conditions?
- Accelerated degradation studies employ UV/H₂O₂ systems, with kinetics monitored via LC-MS/MS. Rate constants (k) are derived using pseudo-first-order models. For example, 2,2,3,3-Tetrafluoro-1-propanol (a structural analog) showed 90% mineralization in 6 hours under UV oxidation, with fluoride release quantified by ion chromatography .
Q. Methodological Notes
- Synthetic Protocols : Use anhydrous conditions and fluorinated solvents (e.g., HFIP) to enhance reaction yields .
- Environmental Analysis : Solid-phase extraction (SPE) with WAX cartridges improves PFAS recovery from water samples .
- Pharmaceutical Characterization : Pair DSC with variable-temperature XRD to correlate thermal events with crystalline phase transitions .
Properties
IUPAC Name |
4-(2,2,3,3-tetrafluoropropoxy)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c10-8(11)9(12,13)5-15-7-3-1-6(14)2-4-7/h1-4,8,14H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCBHFXFACTGKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593823 | |
Record name | 4-(2,2,3,3-Tetrafluoropropoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111915-33-4 | |
Record name | 4-(2,2,3,3-Tetrafluoropropoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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